Butane-1,4-diol;1,6-diisocyanatohexane;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;2-methyloxirane
Butane-1,4-diol;1,6-diisocyanatohexane;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;2-methyloxirane
Brand Name:
Vulcanchem
CAS No.:
103570-32-7
VCID:
VC20788261
InChI:
InChI=1S/C12H18N2O2.C8H12N2O2.C6H10O4.C6H14O3.C6H14O2.C5H12O2.C4H10O2.C3H6O/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7;5-3-1-2-4-6;1-3-2-4-3/h10H,4-7H2,1-3H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3;5-6H,1-4H2;3H,2H2,1H3
SMILES:
CCC(CO)(CO)CO.CC1CO1.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO
Molecular Formula:
C50H96N4O18
Molecular Weight:
1041.3 g/mol
Butane-1,4-diol;1,6-diisocyanatohexane;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;2-methyloxirane
CAS No.: 103570-32-7
Cat. No.: VC20788261
Molecular Formula: C50H96N4O18
Molecular Weight: 1041.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103570-32-7 |
|---|---|
| Molecular Formula | C50H96N4O18 |
| Molecular Weight | 1041.3 g/mol |
| IUPAC Name | butane-1,4-diol;1,6-diisocyanatohexane;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;2-methyloxirane |
| Standard InChI | InChI=1S/C12H18N2O2.C8H12N2O2.C6H10O4.C6H14O3.C6H14O2.C5H12O2.C4H10O2.C3H6O/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7;5-3-1-2-4-6;1-3-2-4-3/h10H,4-7H2,1-3H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3;5-6H,1-4H2;3H,2H2,1H3 |
| Standard InChI Key | IKMMLIXQTQQPDP-UHFFFAOYSA-N |
| SMILES | CCC(CO)(CO)CO.CC1CO1.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
| Canonical SMILES | CCC(CO)(CO)CO.CC1CO1.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator